Isoarecolone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
100752-88-3 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-7(10)8-3-5-9(2)6-4-8/h3H,4-6H2,1-2H3 |
InChI Key |
YYJCSIKNHFNEQM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCN(CC1)C |
Canonical SMILES |
CC(=O)C1=CCN(CC1)C |
Other CAS No. |
100752-88-3 |
Synonyms |
isoarecolone isoarecolone hydrochloride |
Origin of Product |
United States |
Synthetic Methodologies of Isoarecolone
Foundational Approaches to Isoarecolone Synthesis
Early synthetic efforts to produce compounds related to arecoline (B194364) and this compound often involved multi-step sequences starting from relatively simple precursors.
Early Multi-Step Syntheses and Key Precursors
An early foundational synthesis of a related compound, arecoline, involved a multi-step process beginning with bis-(β-cyanoethyl)-methylamine. This precursor was subjected to formylation and subsequent esterification to yield bis-(β-carbomethoxyethyl)-methylamine. This intermediate served as a key building block for the construction of the piperidine (B6355638) ring system.
Pioneering Reaction Sequences (e.g., Claisen Condensation in Piperidone Formation)
A pivotal step in the early synthesis of the related piperidone structure involved the use of the Claisen condensation. The intramolecular version of the Claisen condensation, known as the Dieckmann condensation, is a common method for forming cyclic β-keto esters, typically five- or six-membered rings, from diesters. stackexchange.combyjus.comwikipedia.orgmasterorganicchemistry.com In the context of piperidone formation, a Claisen condensation using sodium methoxide (B1231860) on bis-(β-carbomethoxyethyl)-methylamine produced 1-methyl-3-carbomethoxy-piperidone. This highlights the early reliance on established carbon-carbon bond forming reactions like the Claisen condensation for constructing the core heterocyclic structure.
Contemporary Synthetic Strategies for this compound
Modern approaches to this compound synthesis have focused on optimizing reaction conditions, exploring alternative reagents, and developing more efficient routes.
Modernized Approaches and Optimized Reagent Selection
Contemporary synthetic strategies often aim for improved yields, reduced reaction times, and the use of more readily available or less hazardous reagents. While specific details on modernized approaches solely for this compound in isolation are less documented than for its isomer arecolone, general advancements in heterocyclic synthesis and carbonyl chemistry are applicable. The use of different bases in Claisen-type condensations, such as sodium amide or sodium hydride, has been shown to increase yields in some cases compared to traditional alkoxides like sodium ethoxide. organic-chemistry.org
Specific Multi-Step Processes (e.g., Claisen Ester Condensation, Methylamine (B109427) Cyclization with Potassium Iodide)
The Claisen ester condensation remains a relevant tool in the synthesis of β-keto esters and related structures, which can serve as intermediates for this compound. This reaction involves the coupling of two esters or an ester and another carbonyl compound in the presence of a strong base. byjus.comwikipedia.orglibretexts.org The mechanism typically involves the formation of an enolate from one ester, which then attacks the carbonyl carbon of the second ester, followed by elimination of an alkoxide group. byjus.comwikipedia.org
While the search results did not provide specific details on a methylamine cyclization with potassium iodide directly yielding this compound, cyclization reactions are fundamental in the synthesis of cyclic amines like the piperidine ring system present in this compound. The use of potassium iodide can be relevant in various organic transformations, often involved in nucleophilic substitution reactions or as a catalyst or additive. wikimedia.orgwikimedia.org Further research would be needed to detail a specific this compound synthesis route explicitly featuring methylamine cyclization with potassium iodide.
Advances in Convergent Syntheses of this compound
Convergent synthesis strategies aim to assemble complex molecules from multiple fragments, typically in the later stages of the synthesis, which can be more efficient than linear approaches. An improved convergent synthesis of arecolones and this compound has been reported. researchgate.netmolaid.comacs.org This approach involved treating the N,O-dimethylamides of arecaidine (B1214280) and isoarecaidine with methylmagnesium chloride to obtain good yields of arecolone and this compound, respectively. molaid.com This method utilizes a Grignard reagent to introduce the acetyl group, representing a convergent step where the heterocyclic core and the ketone functionality are brought together. google.com This contrasts with earlier linear approaches that might build the molecule step-by-step from simpler acyclic precursors.
Chemical Reactivity and Transformation Studies of Isoarecolone
Oxidative Transformations of the Isoarecolone Scaffold
The tetrahydropyridine (B1245486) ring system present in this compound is susceptible to oxidation. Studies on related compounds, such as arecoline (B194364) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), provide insights into potential oxidative pathways. For instance, arecoline can undergo oxidation of its tetrahydropyridine ring to form arecaidine (B1214280), a transformation that can be achieved using oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide under specific conditions. uni.lu MPTP is known to be oxidized by monoamine oxidase B (MAO-B) in biological systems to its corresponding pyridinium (B92312) ion. nih.govenseignementsup-recherche.gouv.fr
Reductive Transformations of the this compound Scaffold
The this compound molecule contains both a ketone group and a tetrahydropyridine ring, both of which can undergo reduction. The carbonyl group is typically susceptible to reduction by various reducing agents to yield a hydroxyl group, resulting in the formation of a secondary alcohol. The double bond within the tetrahydropyridine ring can be reduced to a single bond, leading to a saturated piperidine (B6355638) ring system.
In the context of synthesis, reduction steps are sometimes employed to generate the tetrahydropyridine core found in compounds like this compound. thegoodscentscompany.comfishersci.fiwikipedia.org For example, the reduction of pyridinium salts or pyridine (B92270) derivatives is a common method to access tetrahydropyridines. wikipedia.org Studies on the selective reduction of related pyridone structures, such as 1-methyl-4-phenyl-2-pyridone, have demonstrated that different reducing agents can target specific functionalities within the molecule. nih.gov
However, detailed studies specifically focusing on the reduction of the isolated this compound molecule, exploring the selective reduction of either the ketone or the double bond, or complete reduction of both functionalities, were not extensively found in the consulted literature. The specific reaction conditions, resulting products, and reaction efficiencies for such transformations of this compound itself are not well-documented in the available sources.
Other Relevant Chemical Reactions and Derivatizations
Beyond oxidation and reduction, this compound can participate in other chemical reactions characteristic of its functional groups. The ketone carbonyl is a reactive site for nucleophilic addition reactions, such as the formation of oximes, hydrazones, or imines. These types of derivatizations are often employed for characterization, purification, or as steps in the synthesis of more complex molecules. For instance, derivatization with hydrazine-based reagents like 2-hydrazino-1-methylpyridine can be used to enhance the detectability of carbonyl compounds in analytical techniques such as liquid chromatography-mass spectrometry. vulcanchem.comfishersci.ca
The tertiary amine nitrogen in the tetrahydropyridine ring can undergo reactions such as alkylation to form quaternary ammonium (B1175870) salts. The formation of acid addition salts, such as this compound hydrochloride and this compound methiodide, is also a relevant chemical transformation, influencing the compound's solubility and pharmacological properties. uni.luwikipedia.org These salts are frequently encountered in research settings, particularly in biological studies. thegoodscentscompany.comguidetoimmunopharmacology.org The double bond in the ring can also participate in addition reactions, such as halogenation or hydrohalogenation, although the regioselectivity and stereoselectivity of such reactions would depend on the specific conditions employed.
While the fundamental reactivity of the ketone, alkene, and tertiary amine functionalities suggests a range of possible transformations and derivatizations for this compound, detailed experimental data specifically for many of these reactions applied directly to the isolated compound is not widely reported in the surveyed literature. Research often focuses on the synthesis of this compound or its role as an intermediate in the preparation of other pharmacologically active compounds.
Design, Synthesis, and Characterization of Isoarecolone Derivatives and Analogs
Strategic Design Principles for Isoarecolone Analogs
The strategic design of this compound analogs is often guided by the goal of modulating activity at cholinergic receptors, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs). Drawing inspiration from natural products like nicotine (B1678760) and arecoline (B194364), which are known nicotinic agonists, researchers design analogs by considering structural features crucial for receptor binding and activation ontosight.aiprobes-drugs.org. Key design principles include the introduction of conformational constraints to favor specific biologically active conformers, and the exploration of bioisosteric replacements for functional groups or rings to alter electronic and steric properties ontosight.aictdbase.org. The design process may also involve creating hybrid compounds that combine features of different known ligands or targeting allosteric sites on the receptor in addition to the orthosteric binding site probes-drugs.orgnih.gov. Understanding the structural and electronic requirements for potent agonists at nicotinic receptors is a fundamental aspect of this design process molbase.com.
Synthesis of Conformationally Restricted this compound Derivatives
The synthesis of conformationally restricted this compound derivatives is a significant area of research aimed at understanding the preferred conformation of the molecule when interacting with its biological target. One approach involves the synthesis of hexahydro-2-pyrindine derivatives, which serve as conformationally constrained analogs of nicotinic ligands like arecolone and this compound ontosight.ai. These synthetic routes often involve multi-step processes to construct the desired ring systems. For example, the synthesis of hexahydropyrindine derivatives has been reported, involving steps to build the cyclopenta[c]pyridine core structure found in these constrained analogs. Specific synthetic transformations and reagents are employed to achieve the desired stereochemistry and introduce necessary functional groups, allowing for the creation of rigidified structures that limit the conformational flexibility of the this compound scaffold ctdbase.org.
Molecular and Cellular Mechanistic Investigations of Isoarecolone
Ligand-Receptor Interactions and Selectivity Profiles
Research has explored the binding affinity and functional activity of isoarecolone at both nicotinic and muscarinic acetylcholine (B1216132) receptors, aiming to characterize its selectivity profile.
Nicotinic Acetylcholine Receptor (nAChR) Agonism and Subtype Selectivity (e.g., α4* nAChR, α4β2, α6β2β3α4β2)
This compound has been identified as a nicotinic receptor agonist. Studies have indicated that this compound methiodide is a potent agonist at the frog neuromuscular junction and inhibits [³H]nicotine binding in rat brain grantome.comnih.gov. This compound was found to be approximately 250 times less potent than nicotine (B1678760) in inhibiting [³H]-nicotine binding to rat brain membranes nih.gov.
Further investigations have focused on the subtype selectivity of this compound. This compound is reported to be a selective partial agonist for α4* nAChRs researchgate.net. While the specific interactions with α4β2 and α6β2* (which can include α6β2β3 or α6β2α4β2 subtypes) have been examined for other ligands like ABT-089 nih.gov, direct detailed functional data for this compound at these specific human recombinant subtypes in the provided search results are limited. However, studies comparing this compound and nicotine's effects on dopamine (B1211576) release, a process mediated by nAChRs, provide indirect evidence of their differential activity at relevant neuronal subtypes nih.govdoi.orgnih.gov.
Muscarinic Acetylcholine Receptor (mAChR) Modulation and Minimization of Activity (e.g., M1, M2, M3)
Research suggests that this compound exhibits minimal muscarinic activity researchgate.net. While this compound methiodide showed affinity for muscarinic receptors from rat brain in competition experiments using [³H]N-methylscopolamine, its affinity was only about 7-fold lower than that of acetylcholine and less than 2-fold lower than carbamylcholine (B1198889) nih.gov. This indicates some interaction, but potentially with lower potency compared to its nicotinic effects or compared to endogenous agonists. The goal in developing this compound analogs has been to retain nicotinic receptor selectivity while minimizing muscarinic activity researchgate.net. The five muscarinic receptor subtypes (M1-M5) are G protein-coupled receptors with distinct signaling pathways and tissue distribution mdpi.commdpi.comsigmaaldrich.comnih.govwikipedia.org. M1, M3, and M5 receptors are typically coupled to Gq/11 proteins, while M2 and M4 are coupled to Gi/o proteins mdpi.commdpi.comsigmaaldrich.comwikipedia.org. Although this compound shows some affinity for mAChRs, its activity at specific subtypes like M1, M2, and M3 is considered minimal in the context of its nicotinic effects researchgate.net.
Comparative Receptor Profiling with Other Cholinergic Ligands
Comparative studies have assessed this compound's receptor profile alongside other cholinergic ligands, particularly nicotine and arecoline (B194364). This compound was found to be significantly less potent than nicotine in inhibiting [³H]-nicotine binding nih.gov. While both nicotine and this compound are considered nicotinic receptor agonists, they differ in their effects on dopamine release doi.orgnih.gov. This compound methiodide was among the most potent agonists tested at the frog neuromuscular junction nih.gov. Comparative studies with a range of agonists, including acetylcholine and carbamylcholine, showed that this compound methiodide was the most potent in activating the receptor as measured by [³H]perhydrohistrionicotoxin binding nih.gov. However, its affinity for muscarinic receptors was noted, contrasting with compounds showing greater selectivity for nicotinic receptors nih.gov. Arecoline, the parent compound, is known to bind to both muscarinic and nicotinic acetylcholine receptors researchgate.netthegoodscentscompany.com.
Neurotransmitter System Modulation in Preclinical Models
Preclinical studies, primarily in rats, have investigated the effects of this compound on central neurotransmitter systems, focusing on dopamine and serotonin (B10506) release.
Dopaminergic System Interactions (e.g., Nucleus Accumbens Dopamine Release)
Research has specifically examined this compound's impact on the mesolimbic dopamine system, which is associated with reward and locomotor activity wikipedia.orgyoutube.com. In vivo microdialysis studies in rats compared the effects of this compound and nicotine on dopamine release in the nucleus accumbens. Nicotine significantly increased extracellular concentrations of dopamine and its metabolite, dihydroxyphenylacetic acid (DOPAC), in the nucleus accumbens. In contrast, this compound at tested doses had no significant effect on either dopamine or DOPAC levels in this brain region doi.orgnih.gov. This lack of dopamine release in the nucleus accumbens by this compound is suggested to be related to its failure to produce locomotor activation, unlike nicotine doi.orgnih.gov. In vitro studies using rat striatal and frontal cortex synaptosomes showed that this compound evoked predominantly mecamylamine-sensitive dopamine release, but with a potency at least 20 times less than that of nicotine nih.gov. The maximum effect of this compound on dopamine release was also less than that of nicotine nih.gov.
Serotonergic System Interactions
Studies have also assessed this compound's effects on the serotonergic system in preclinical models. In the in vivo microdialysis study comparing this compound and nicotine, neither drug affected extracellular levels of 5-hydroxy indole (B1671886) acetic acid (5-HIAA), a serotonin metabolite, in the nucleus accumbens doi.orgnih.gov. This suggests that this compound, at the doses tested in this context, did not significantly alter serotonin metabolism or release in this specific brain region. While both nicotine and this compound induced head-bobbing behavior, pretreatment with ketanserin, a serotonin receptor antagonist, reduced nicotine-induced head-bobbing, suggesting a serotonergic mechanism for this particular behavior induced by nicotine, but the direct interaction of this compound with serotonergic receptors mediating this effect was not explicitly detailed doi.orgnih.gov. The serotonergic system is complex, involving numerous receptor subtypes and interactions with other neurotransmitter systems mdpi.comfrontiersin.orgnih.govmdpi.com.
Membrane Transport Mechanisms and Blood-Brain Barrier Permeability
The passage of chemical compounds across biological membranes, particularly the blood-brain barrier (BBB), is a critical determinant of their pharmacological activity within the central nervous system. The blood-brain barrier is a highly selective semipermeable interface formed by specialized endothelial cells connected by tight junctions, which strictly regulates the movement of substances from the bloodstream into the brain parenchyma. acsmedchem.org This barrier serves to protect the delicate neuronal environment from potential toxins and pathogens while facilitating the selective transport of essential nutrients. acsmedchem.org
Transport across the BBB can occur through several mechanisms, including passive diffusion for small, lipid-soluble, and non-polar molecules, as well as carrier-mediated transport (CMT) and receptor-mediated transport (RMT) for specific endogenous compounds and certain therapeutic agents. The permeability of the BBB is influenced by various factors, including the physicochemical properties of the molecule (e.g., size, lipophilicity, charge) and the presence of specific transporters.
Research into the membrane transport of this compound, particularly across the blood-brain barrier, indicates the involvement of carrier-mediated systems. Studies have shown that derivatives of this compound are capable of entering the brain via the blood-brain barrier choline (B1196258) transporter. The BBB choline transporter is a well-characterized carrier-mediated transport system responsible for the uptake of choline, a charged quaternary ammonium (B1175870) molecule essential for acetylcholine synthesis and membrane phospholipid formation. This transporter is not typically saturated under normal physiological choline concentrations, suggesting its potential to facilitate the brain uptake of other compounds that it recognizes as substrates.
The observation that this compound derivatives utilize the choline transporter for entry into the brain highlights a significant mechanism by which these compounds may exert central effects. This carrier-mediated transport is crucial for compounds that, due to their charge or size, cannot readily cross the lipid bilayer of the BBB endothelial cells via passive diffusion. The interaction of this compound derivatives with the choline transporter suggests a structural recognition by this transport system.
Detailed research findings indicate that compounds structurally related to choline, including derivatives of this compound and lobeline, can bind to the blood-brain barrier basic amine transporter, which is consistent with entry into the brain via this system. This carrier-mediated uptake mechanism provides a potential pathway for the delivery of this compound derivatives to the central nervous system.
| Transport Mechanism Identified | Location | Substrates | Notes |
| Choline Transporter | Blood-Brain Barrier | Choline, this compound derivatives, Lobeline derivatives, certain organic cations | Carrier-mediated, saturable, transports charged molecules |
While the interaction of this compound-methiodide with nicotinic acetylcholine receptors on membranes has been investigated, providing insights into binding kinetics and conformational changes, this primarily describes receptor interaction rather than direct membrane transport across a barrier like the BBB via the receptor itself, unless it functions as an ion channel permeable to the compound. The predominant mechanism identified for the passage of this compound derivatives across the BBB is the carrier-mediated transport via the choline transporter.
Further research is ongoing to fully elucidate the kinetics and capacity of the BBB choline transporter for various this compound derivatives and to explore whether other transport mechanisms may also contribute to their brain permeability. Understanding these transport mechanisms is vital for predicting the pharmacokinetic profile of this compound and its derivatives within the central nervous system and for the rational design of related compounds with optimized brain penetration.
Computational Chemistry and Cheminformatics in Isoarecolone Research
Application of Quantum Chemical Methods for Isoarecolone
Quantum chemical methods, rooted in quantum mechanics, are employed to study the electronic structure and properties of molecules. These methods can provide detailed information about molecular geometry, charge distribution, and reactivity. For this compound, such methods have been applied to understand its fundamental characteristics.
Studies have utilized ab initio and semiempirical methods to calculate properties like net atomic charges and molecular electrostatic potentials for this compound. osti.govresearchgate.net Ab initio methods, like those considering all electrons, aim for high accuracy by solving the electronic structure equations from first principles. researchgate.netaps.orgarxiv.orgarxiv.org Semiempirical methods, on the other hand, use parameters derived from experimental data or more rigorous calculations to simplify the computations while still providing valuable insights. nih.govmpg.de Comparing results from different quantum chemical methods can help assess the reliability of the calculated properties. researchgate.net
Density Functional Theory (DFT) is another widely used quantum chemical method that focuses on the electron density of a molecule to determine its properties. mpg.deacs.orgaalto.fiuni-regensburg.detaylor.edu DFT calculations have been applied in various chemical studies, including those involving alkaloid molecules structurally related to this compound, to explore molecular stability and electronic transitions. acs.orgacsmedchem.orgscience.gov These calculations can provide insights into how the electronic structure influences the behavior of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics technique used to establish a mathematical relationship between the structural properties of a set of compounds and their biological activity. amazon.comwikipedia.orgnih.govnih.gov This relationship can then be used to predict the activity of new, untested compounds. QSAR studies have been conducted on this compound and its derivatives, particularly in the context of their activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govbenthamscience.comingentaconnect.com
QSAR analyses involving this compound and related compounds, such as arecolone and other nicotinic agonists, have aimed to identify the key structural features that influence receptor binding affinity. nih.govingentaconnect.com Both two-dimensional (2D) and three-dimensional (3D) QSAR approaches have been employed. nih.govnih.govingentaconnect.com 2D QSAR methods typically use physicochemical descriptors, while 3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), consider the three-dimensional arrangement of molecules and their interactions with a hypothetical receptor site. nih.govingentaconnect.com
Studies have shown that steric features can play a significant role in modulating receptor affinity for this compound derivatives. nih.govingentaconnect.com CoMFA has been used to generate contour maps that visualize the spatial requirements for favorable interactions with the receptor. nih.govingentaconnect.com These maps can highlight regions where bulky groups or specific electrostatic potentials are preferred or disfavored for binding.
A global 3D QSAR model developed for a dataset including arecolone and this compound series, among others, demonstrated good predictive ability for binding affinities. nih.gov This involved combining different congeneric series into a single molecular database and splitting it into training and evaluation sets. nih.gov The correlation between calculated and observed binding affinities supported the predictivity of the generated model. nih.gov
Interactive Table 1: Selected this compound and Arecolone Derivatives and Their Binding Affinities Used in QSAR Studies
| Compound Class | Compound Number | R Group | pKRef |
| Arecolones | 198 | CH7.40 | aps.org |
| Arecolones | 199 | CH8.15 | aps.org |
| Arecolones | 200 | CH7.80 | aps.org |
| Arecolones | 201 | CH7.13 | aps.org |
| Arecolones | 202 | C≡C(CH) 8.15 | aps.org |
| Arecolones | 203 | CH6.67 | aps.org |
| Arecolones | 204 | CHCH6.83 | aps.org |
| Isoarecolones | 205 | CH7.23 | aps.org |
| Isoarecolones | 206 | CH7.52 | aps.org |
| Isoarecolones | 207 | CH7.09 | aps.org |
| Isoarecolones | 208 | CH6.75 | aps.org |
| Isoarecolones | 209 | tCH7.16 | aps.org |
| Isoarecolones | 210 | C≡C(CH) 7.57 | aps.org |
| Isoarecolones | 211 | CH6.03 | aps.org |
| Isoarecolones | 212 | CHCH5.94 | aps.org |
Note: pKRef values are derived from affinity data normalized against a common reference compound used in various experiments. researchgate.net
In Silico Approaches to Ligand-Receptor Binding and Selectivity
In silico approaches, such as molecular docking and molecular dynamics simulations, are valuable tools for investigating the binding interactions between ligands like this compound and their target receptors. nih.govfrontiersin.orgunimi.itmdpi.comchemrxiv.org These methods can provide insights into the preferred binding poses, binding affinities, and the key amino acid residues involved in the interaction.
Molecular docking studies involve computationally placing a ligand into the binding site of a receptor protein and estimating the binding energy. nih.govmdpi.comchemrxiv.org This can help predict how strongly a ligand will bind and identify potential binding sites. For this compound and its derivatives, docking studies have been used in the context of their interactions with nicotinic acetylcholine receptors, particularly the α4β2 and α6β2β3α4β2 subtypes, where this compound has shown selectivity. acsmedchem.orgscience.govresearchgate.net
This compound has been characterized as a selective partial agonist for α4* nAChRs with minimal muscarinic activity. science.govresearchgate.net This selectivity profile makes it an interesting template for developing new therapeutic agents. acsmedchem.org Computational studies, including docking analysis, can help rationalize the observed selectivity by identifying specific interactions or the lack thereof with residues in different receptor subtypes. unimi.it
While general principles of ligand-receptor binding apply, specific computational studies detailing the precise binding modes and key interactions of this compound with its target nAChR subtypes are crucial for a complete understanding of its pharmacological profile. These in silico methods complement experimental binding assays and functional studies, providing a molecular-level perspective on this compound's activity and selectivity. drugdesign.org
Advanced Spectroscopic Analysis and Structural Elucidation Methodologies for Isoarecolone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is a powerful technique used to determine the structure and dynamics of molecules by exploiting the magnetic properties of atomic nuclei. mdpi.com Different NMR experiments provide complementary information about the molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the hydrogen atoms within a molecule. The chemical shift (δ), multiplicity, and integration of signals in a ¹H NMR spectrum are used to identify different types of protons and their relative numbers and environments.
While specific detailed ¹H NMR data for isoarecolone itself is not extensively available in the search results, related compounds and general procedures for ¹H NMR in structural analysis are mentioned. For example, ¹H NMR has been used to confirm the structure of related compounds, with chemical shifts reported in ppm and multiplicities (s=singlet, d=doublet, t=triplet, m=multiplet). google.compsu.eduacs.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon atoms in a molecule. The chemical shifts in a ¹³C NMR spectrum are particularly useful for identifying different types of carbon environments, such as sp2 hybridized carbons in double bonds or carbonyl groups, and sp3 hybridized carbons in alkyl chains.
Studies on related compounds utilize ¹³C NMR for structural confirmation. acs.orgresearchgate.netgoogle.com ¹³C NMR spectra are typically recorded in deuterated solvents, with chemical shifts reported in ppm relative to a standard like TMS. google.comchemicalbook.comchemicalbook.com
Two-Dimensional Nuclear Magnetic Resonance (2D NMR)
Two-dimensional NMR techniques provide more detailed information about the connectivity and spatial relationships between atoms in a molecule compared to one-dimensional methods. libretexts.orgwikipedia.org These techniques distribute signals across two frequency axes, improving resolution and helping to resolve overlapping peaks in complex molecules. libretexts.orgwikipedia.org
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable in elucidating the structures of complex organic molecules. wikipedia.org COSY reveals correlations between protons that are coupled to each other through bonds, while HSQC shows correlations between carbons and the protons directly attached to them. wikipedia.org The concerted use of 2D NMR techniques can trace out the carbon framework of natural products. science.gov
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of a molecule. researchgate.netnitrkl.ac.in This is particularly useful for confirming the molecular formula of a compound. HRMS data is often reported as calculated and observed m/z values for the molecular ion or specific fragments. researchgate.netnitrkl.ac.in
Specific Ionization Techniques for this compound Analysis
Ionization is a crucial step in mass spectrometry, converting neutral molecules into ions that can be detected. bitesizebio.comacdlabs.com The choice of ionization technique depends on the properties of the analyte. bitesizebio.comtechnologynetworks.com Common ionization methods include Electron Impact (EI), Chemical Ionization (CI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI). bitesizebio.comtechnologynetworks.comlibretexts.orgemory.edu
While specific ionization techniques explicitly used only for this compound analysis are not detailed in the provided snippets, mass spectrometry, including LC-MS/MS, is mentioned as a standard technique for compound identity and detection of degradation products in related contexts. LC-MS/MS is described as the gold standard for the analysis of alkaloids in biological samples, involving sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Atmospheric Pressure Chemical Ionization (APCI) is noted as being particularly suited for low molecular weight, nonpolar species and is compatible with Liquid Chromatography (LC). libretexts.orgemory.edu Electrospray Ionization (ESI) is a soft ionization technique often used for larger or more polar molecules and is also easily compatible with LC. bitesizebio.comacdlabs.comlibretexts.orgemory.edu Fast Atom Bombardment (FAB) is another ionization technique that was previously popular and produces adducts to the molecule. nitrkl.ac.inlibretexts.orgemory.edu
The application of these techniques to this compound would depend on its specific chemical properties and the matrix being analyzed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present within a molecule. It measures the absorption, emission, or reflection of infrared light as it interacts with the molecular vibrations (stretching and bending) of bonds r-project.orgontosight.ai. Each functional group has characteristic absorption patterns in the infrared region, acting like a unique fingerprint r-project.orgthegoodscentscompany.com.
When an organic compound is subjected to IR radiation, specific frequencies are absorbed when they match the vibrational frequencies of the bonds within the molecule thegoodscentscompany.com. Plotting the percentage of absorption or transmittance against the frequency (typically expressed in wavenumbers, cm⁻¹) yields an IR spectrum ontosight.aifishersci.ca. Analyzing the positions and intensities of the absorption bands in the spectrum allows chemists to infer the presence of specific functional groups such as carbonyls (C=O), hydroxyls (O-H), carbon-carbon double bonds (C=C), and C-H bonds r-project.orgthegoodscentscompany.com. The region between 1500 and 3500 cm⁻¹ is particularly useful for identifying common functional groups, while the region below 1500 cm⁻¹, known as the fingerprint region, is unique to each molecule and can be used for identification by comparison to reference spectra thegoodscentscompany.com.
IR spectroscopy is a widely used and reliable technique in both organic and inorganic chemistry for characterizing new materials and identifying known or unknown samples ontosight.ai. It has been indicated that this compound has been characterized using FT-IR spectroscopy chemblink.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy involves the study of the absorption of ultraviolet and visible light by organic compounds grantome.com. This technique measures the amount of light absorbed by a sample as a function of wavelength grantome.comnih.gov. The absorption of energy in the UV-Vis region corresponds to the promotion or excitation of molecular electrons to higher energy orbitals, a process sometimes referred to as "electronic spectroscopy" nih.gov.
UV-Vis spectroscopy is particularly useful for identifying the presence of chromophores within a molecule nih.gov. Chromophores are functional groups that absorb UV or visible light, typically containing pi electrons or non-bonding electrons that can be easily excited uni.lu. The wavelength of maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) provide information about the nature and extent of conjugation within the molecule nih.gov. A UV-Vis spectrum is typically presented as a graph of absorbance versus wavelength nih.gov.
UV-Vis spectroscopy is widely applied in the analysis of organic compounds in solution for qualitative and quantitative analysis, monitoring reactions, and studying the kinetics of photochemical processes grantome.comnih.gov. It has been reported that this compound was characterized using UV-Vis spectroscopy chemblink.com.
Integrated Spectroscopic Approaches for Complex Structural Elucidation
While IR and UV-Vis spectroscopy provide valuable information about functional groups and electronic transitions, determining the complete structure of a complex organic molecule often requires the integration of data from multiple spectroscopic techniques. Combining techniques such as IR, UV-Vis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) allows for a more comprehensive analysis and a higher degree of confidence in structural assignments nih.gov.
Each spectroscopic method offers unique insights into different aspects of a molecule's structure grantome.comnih.gov. IR provides information on functional groups and vibrational modes r-project.orgthegoodscentscompany.com. UV-Vis reveals the presence of chromophores and conjugation nih.govuni.lu. NMR spectroscopy provides detailed information about the connectivity and environment of atoms within the molecule grantome.com. Mass spectrometry determines the molecular weight and fragmentation pattern, aiding in the determination of the molecular formula and the identification of substructures.
By combining the data obtained from these different techniques, researchers can piece together the structural fragments and connectivity to elucidate the complete molecular structure. This integrated approach is particularly powerful for complex molecules where a single spectroscopic method may not provide sufficient information for an unambiguous structural assignment nih.gov. The use of integrated spectroscopic approaches is a standard practice in modern organic chemistry for the characterization and structure elucidation of novel compounds.
It is important to note that while the search results indicate that this compound has been characterized by IR and UV-Vis spectroscopy chemblink.com, specific spectral data (e.g., characteristic IR absorption frequencies or UV-Vis absorption maxima and molar absorptivities) for this compound were not found in the provided snippets. Detailed research findings, including specific spectral data, would typically be found in dedicated spectroscopic studies or comprehensive characterization reports of the compound.
Future Research Directions and Emerging Areas for Isoarecolone Studies
Development of Novel Isoarecolone-Based Chemical Probes
The characterization of this compound as a selective partial agonist for α4* nicotinic acetylcholine (B1216132) receptors (nAChRs) with low muscarinic activity suggests its potential as a scaffold for developing novel chemical probes science.govresearchgate.netscience.gov. Chemical probes are valuable tools in chemical biology, used to selectively interact with and modulate the function of specific biological targets, thereby aiding in the understanding of biological processes and target validation mskcc.orgkoehlerlab.org. The development of this compound-based probes could facilitate more detailed investigations into the specific roles of α4* nAChRs in various physiological and pathological conditions, including addiction and cognitive function science.govnih.gov.
Future research could focus on synthesizing this compound derivatives with enhanced selectivity and potency for specific nAChR subtypes or other potential targets. This involves structural modifications to the this compound core to optimize binding affinity and functional activity. Such probes could be utilized in a variety of research applications, including in vitro binding assays, cellular signaling studies, and potentially in vivo experiments to delineate the intricate roles of nAChRs. The development process would likely involve iterative cycles of synthesis, biological evaluation, and structural analysis to refine the probe properties.
Exploration of Unconventional Synthetic Routes and Methodologies
Efficient and versatile synthetic routes are crucial for accessing this compound and its diverse array of potential derivatives for biological evaluation and probe development. While the established synthesis of this compound exists, exploring unconventional synthetic methodologies could offer advantages such as improved yields, reduced environmental impact, access to novel structural analogs not easily obtained through traditional routes, or the ability to synthesize isotopically labeled versions for mechanistic studies numberanalytics.comnih.govscirp.org.
Future research in this area could investigate alternative starting materials, novel reaction cascades, or the application of modern synthetic techniques such as flow chemistry, photocatalysis, or biocatalysis for the synthesis of this compound and its analogs. Developing more efficient and potentially enantioselective synthetic pathways would be particularly valuable for generating libraries of this compound derivatives with defined stereochemistry, which is often critical for optimizing interactions with biological targets. researchgate.net. The exploration of novel synthetic routes could also facilitate the incorporation of functional handles necessary for the development of chemical probes, such as tags for imaging or affinity purification.
Advanced Computational Modeling for this compound Interactions and Derivatives
Computational modeling plays a significant role in modern drug discovery and chemical biology, providing insights into molecular interactions and predicting the properties of novel compounds nih.govmdic.org. For this compound, advanced computational techniques can be employed to better understand its interactions with target receptors, particularly nAChRs, and to guide the rational design of new derivatives with desired properties researchgate.netresearchgate.netcore.ac.ukresearchgate.net.
Q & A
Q. What experimental models are most appropriate for characterizing isoarecolone’s receptor selectivity and functional efficacy?
Methodological approach: Use heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) to profile this compound’s activity across nicotinic acetylcholine receptor (nAChR) subtypes. For example:
Q. How does this compound’s partial agonism at α4β2 receptors compare to established therapeutics like varenicline?
Methodological approach: Conduct concentration-response assays in parallel with varenicline using α4β2-expressing cell lines. Key metrics:
Q. What behavioral paradigms are suitable for evaluating this compound’s cognitive-enhancing effects?
Methodological approach:
- Rodent attention tasks : Five-choice serial reaction time task (5-CSRTT) to measure accuracy, omissions, and latency. This compound enhances accuracy without affecting dopaminergic-dependent measures (e.g., omissions), unlike nicotine .
- Primate memory tests : Delayed matching-to-sample (DMTS) to assess short-term memory enhancement .
Advanced Research Questions
Q. How can researchers reconcile this compound’s contradictory α7 nAChR activity (partial agonism vs. silent agonism) across studies?
Methodological approach:
- Test this compound in the presence of α7-positive allosteric modulators (e.g., PNU-120596). If co-application fails to amplify currents, confirm silent agonism via desensitization assays .
- Compare experimental conditions (e.g., expression systems, ACh concentrations) to identify confounding factors. For example, this compound’s weak α7 antagonism at high concentrations (300 µM) may mask partial agonism .
Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects in behavioral studies with small sample sizes?
Methodological approach:
- Use mixed-effects models to account for intra-subject variability in repeated-measures designs (e.g., 5-CSRTT data) .
- Apply non-parametric tests (e.g., Friedman’s ANOVA) for non-normal distributions in primate DMTS datasets .
Q. How can this compound’s therapeutic potential for nicotine addiction be validated while minimizing off-target muscarinic effects?
Methodological approach:
- In vivo self-administration : Compare this compound’s ability to substitute for nicotine in rat models. Graded doses show no cross-substitution, suggesting distinct mechanisms .
- Withdrawal symptom assays : Use somatic (e.g., paw tremors) and affective (e.g., conditioned place aversion) measures. This compound’s α4β2 partial agonism may reduce withdrawal severity without M1 activation .
Data Contradiction Analysis
Q. Why does this compound enhance cognitive performance in primates but show limited efficacy in rodent attention tasks?
Resolution strategy:
- Evaluate species-specific nAChR subtype expression (e.g., α4 vs. α7 dominance in primate vs. rodent prefrontal cortex).
- Control for pharmacokinetic differences (e.g., blood-brain barrier penetration) using LC-MS/MS to quantify brain this compound levels .
Q. How should researchers address conflicting reports on this compound’s α7 activity?
Resolution strategy:
- Replicate experiments using standardized α7 expression systems (e.g., human α7 in HEK293 with RIC-3 chaperone).
- Publish raw electrophysiology traces and concentration-response curves to enable cross-lab validation .
Experimental Design Guidelines
Q. What controls are essential for this compound in vitro assays to ensure reproducibility?
Recommendations:
- Include arecoline and varenicline as reference agonists.
- Normalize data to ACh-evoked currents (100% control) to account for batch-to-batch receptor expression variability .
- Report purity (>95% via HPLC) and storage conditions (e.g., -80°C in anhydrous DMSO) to prevent degradation .
Q. How can researchers optimize this compound dosing in chronic behavioral studies?
Recommendations:
- Perform pharmacokinetic profiling (Cmax, Tmax, half-life) in target species.
- Use osmotic minipumps for stable plasma concentrations, avoiding peak-trough fluctuations from bolus dosing .
Methodological Pitfalls to Avoid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
